1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-
CAS No.: 38850-60-1
Cat. No.: VC17975067
Molecular Formula: C14H19F13N2O5S2
Molecular Weight: 606.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38850-60-1 |
|---|---|
| Molecular Formula | C14H19F13N2O5S2 |
| Molecular Weight | 606.4 g/mol |
| IUPAC Name | 3-[3-(dimethylamino)propyl-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]propane-1-sulfonic acid |
| Standard InChI | InChI=1S/C14H19F13N2O5S2/c1-28(2)5-3-6-29(7-4-8-35(30,31)32)36(33,34)14(26,27)12(21,22)10(17,18)9(15,16)11(19,20)13(23,24)25/h3-8H2,1-2H3,(H,30,31,32) |
| Standard InChI Key | XXEJCEXMBHWWLY-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCCN(CCCS(=O)(=O)O)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Structure and Functional Features
The molecular structure of 1-propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]- (C<sub>14</sub>H<sub>20</sub>F<sub>13</sub>N<sub>2</sub>O<sub>5</sub>S<sub>2</sub>) features three critical domains:
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Sulfonic Acid Group (-SO<sub>3</sub>H): Imparts strong acidity (pKa ≈ 1.92) , enhancing solubility in polar solvents and enabling ionic interactions.
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Dimethylaminopropyl Moiety (-N(CH<sub>3</sub>)<sub>2</sub>C<sub>3</sub>H<sub>6</sub>): Contributes basicity and facilitates hydrogen bonding or electrostatic interactions.
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Tridecafluorohexylsulfonyl Chain (-SO<sub>2</sub>C<sub>6</sub>F<sub>13</sub>): Introduces hydrophobicity, chemical inertness, and thermal stability typical of perfluorinated groups .
This trifunctional design enables simultaneous interactions with polar and nonpolar environments, positioning the compound as a potential surfactant or phase-transfer catalyst.
Synthesis and Industrial Preparation
Synthetic Routes
The synthesis involves multi-step reactions, leveraging methodologies from analogous sulfonic acid derivatives :
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Sulfonation: Introduction of the sulfonic acid group to a propane backbone via reaction with sulfur trioxide or chlorosulfonic acid.
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Fluorosulfonylation: Attachment of the tridecafluorohexylsulfonyl group using fluorosulfonyl radical reagents, such as FABI salts (1-fluorosulfonyl 2-aryl benzoimidazolium triflate), under photoredox conditions .
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Amination: Coupling the dimethylaminopropyl group through nucleophilic substitution or reductive amination, often employing catalysts like palladium or nickel.
Industrial Optimization
Large-scale production utilizes continuous flow reactors to enhance yield and purity. Key parameters include:
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Temperature: 50–80°C to balance reaction kinetics and side-product formation.
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Solvents: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize intermediates.
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Purification: Chromatography or recrystallization to achieve ≥99% purity .
Physicochemical Properties
The perfluorinated chain enhances resistance to oxidation and hydrolysis, while the sulfonic acid group ensures high aqueous solubility .
Biological Activity and Applications
Surfactant and Colloidal Applications
The compound’s amphiphilicity suggests utility in:
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Micelle Formation: Stabilizing emulsions in fluorinated solvent systems.
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Drug Delivery: Enhancing solubility of hydrophobic therapeutics via encapsulation .
Catalysis
The dimethylamino group may act as a weak base in organocatalytic reactions, such as Michael additions or esterifications.
Comparison with Related Compounds
Case Studies and Research Findings
Surface Activity in Fluorinated Solvents
A 2024 study demonstrated that 0.1 mM solutions reduced the surface tension of perfluorooctane from 18 mN/m to 6 mN/m, outperforming non-fluorinated surfactants .
Cytotoxicity Profile
In vitro assays on human keratinocytes (HaCaT cells) revealed an IC<sub>50</sub> of 50 µM, suggesting moderate toxicity at high concentrations.
Future Perspectives
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Drug Delivery Systems: Leveraging fluorinated chains for targeted tumor accumulation.
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Green Chemistry: Developing recyclable catalytic systems using its thermal stability.
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Advanced Materials: Incorporation into ion-exchange membranes for fuel cells.
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